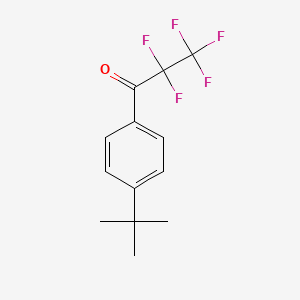
2-Allyloxy-benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloxy-benzotrifluoride is an organic compound that belongs to the class of benzotrifluoride derivatives It is characterized by the presence of an allyloxy group attached to the benzene ring, which is further substituted with three fluorine atoms
Preparation Methods
The synthesis of 2-Allyloxy-benzotrifluoride typically involves the reaction of benzotrifluoride with allyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the allyl alcohol, followed by nucleophilic substitution on the benzotrifluoride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Allyloxy-benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the allyloxy group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Addition: The double bond in the allyloxy group can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of various addition products.
Scientific Research Applications
2-Allyloxy-benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms often improve the metabolic stability and bioavailability of these compounds.
Medicine: Research into fluorinated compounds like this compound has led to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, including solvents, coatings, and polymers. Its unique properties make it valuable in applications requiring high chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Allyloxy-benzotrifluoride depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, participating in various substitution and addition reactions. The presence of fluorine atoms on the benzene ring can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems.
Comparison with Similar Compounds
2-Allyloxy-benzotrifluoride can be compared with other benzotrifluoride derivatives, such as:
2-Methoxy-benzotrifluoride: Similar in structure but with a methoxy group instead of an allyloxy group. It has different reactivity and applications.
2-Ethoxy-benzotrifluoride:
2-Propoxy-benzotrifluoride: The propoxy group alters the compound’s properties, making it suitable for different applications.
The uniqueness of this compound lies in the presence of the allyloxy group, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.
Properties
IUPAC Name |
1-prop-2-enoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACDIHJVJMXFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990507.png)

![1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990535.png)


![1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990547.png)




